molecular formula C17H17BrFNO2 B2403505 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797694-47-3

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2403505
CAS No.: 1797694-47-3
M. Wt: 366.23
InChI Key: NBWUVFVFNKWACD-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (CAS 1797694-47-3) is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C17H17BrFNO2 and a molecular weight of 366.2248 g/mol , this compound features a benzamide scaffold substituted with bromo and fluoro-phenyl groups, a structure commonly explored in medicinal chemistry. Such synthetic molecules are pivotal for developing novel therapeutic agents, and the global market for peptide and peptide-like therapeutics has reached multi-billion dollar levels, underscoring the importance of specialized research compounds . This product is intended for research applications in early discovery and development, including as a building block in organic synthesis, a potential intermediate for pharmacologically active molecules, or a standard in analytical method development. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrFNO2/c1-17(22-2,13-8-4-6-10-15(13)19)11-20-16(21)12-7-3-5-9-14(12)18/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWUVFVFNKWACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by a nucleophilic substitution reaction where the 2-(2-fluorophenyl)-2-methoxypropyl group is attached to the benzamide core. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Diversity :

  • The 2-bromo substitution in the target compound contrasts with 4-bromo () and 5-bromo () analogs, which may alter steric hindrance and electronic interactions with biological targets.
  • Fluorine placement varies: 2-fluorophenyl in the target compound vs. 2,6-difluorophenyl () or 2-fluoro directly on the benzamide (). Fluorine’s position impacts metabolic stability and binding affinity .

Synthetic Accessibility: The compound in was synthesized with a 92% yield via column chromatography, suggesting efficient methods for halogenated benzamides .

Physicochemical Properties

  • The methoxypropyl side chain may counteract bromine’s hydrophobicity, balancing logP values for drug-like properties .

Biological Activity

2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a benzamide moiety, and a methoxy group attached to a branched alkyl chain. Its molecular formula is C16H18BrFNO2C_{16}H_{18}BrFNO_2 with a molecular weight of approximately 355.23 g/mol. The presence of the methoxy group is significant as it can influence both the chemical reactivity and biological activity of the compound.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound is believed to bind to molecular targets, altering their function and leading to various biological effects.

  • Enzyme Inhibition: It has been investigated for its potential role as a biochemical probe to study enzyme interactions, particularly in pathways related to inflammation and cancer.
  • Receptor Modulation: The compound may modulate receptor activity, impacting cellular signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study exploring similar benzamide derivatives highlighted their ability to inhibit the expression of oncogenic microRNAs, such as miR-21, which are known to play critical roles in cancer progression . This suggests that the compound may enhance apoptosis in cancer cells while inhibiting their proliferation.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It potentially inhibits pathways that lead to inflammation, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

  • In Vitro Studies: In vitro assays demonstrated that related compounds significantly inhibited cell growth in various cancer cell lines, including HeLa (cervical cancer) and U-87 MG (glioblastoma) cells. These studies utilized techniques such as flow cytometry and Western blotting to assess apoptosis and target gene expression .
  • Mechanistic Insights: Further investigations into the mechanism revealed that these compounds could up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic factors, indicating a shift towards cell death in malignant cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-bromo-N-(4-fluorophenyl)benzamideFluorine substitutionModerate anticancer activity
2-bromo-N-(3-chlorophenyl)benzamideChlorine substitutionAnti-inflammatory effects
4-benzoylamino-N-(prop-2-yn-1-yl)benzamidesScaffold hopping derivativesmiR-21 inhibition

The presence of the methoxy group in this compound distinguishes it from these compounds, potentially enhancing its binding affinity for specific targets and broadening its therapeutic applications.

Q & A

Basic Questions

Q. What are the key functional groups and structural features of 2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide?

  • The compound contains a benzamide core substituted at position 2 with a bromine atom. The amide nitrogen is linked to a side chain featuring a 2-fluorophenyl group , a methoxy (-OCH₃) group, and a propyl backbone. Key functional groups include the bromine substituent (electrophilic reactivity), fluorophenyl moiety (enhanced lipophilicity), and methoxy group (hydrogen-bonding potential). Structural confirmation relies on NMR and mass spectrometry .

Q. What are the standard synthetic routes for preparing this compound?

  • Synthesis typically involves a multi-step process :

  • Step 1 : Bromination of the benzamide precursor at position 2 using N-bromosuccinimide (NBS) under radical initiation.
  • Step 2 : Coupling the brominated benzamide with a pre-synthesized 2-(2-fluorophenyl)-2-methoxypropylamine via nucleophilic acyl substitution.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Critical parameters include solvent choice (e.g., DMF for solubility) and temperature control (60–80°C for coupling efficiency) .

Q. Which analytical techniques are essential for characterizing its purity and structure?

  • 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.5 ppm), methoxy (δ 3.3 ppm), and propyl groups (δ 1.2–1.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 422.05 (calculated for C₁₇H₁₆BrFNO₂).
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions while maintaining solubility .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling steps, which may enhance aryl-amide bond formation .
  • Temperature Gradients : Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics without decomposition .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fluorophenyl region by correlating 1H-1H and 1H-13C couplings .
  • Isotopic Labeling : Introduce deuterium at the methoxy group to isolate its NMR signature and confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in chloroform/hexane mixtures .

Q. How does the compound's stereochemistry influence its biological activity, and what methods are used to study this?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol) to assess enantiopurity (>90% ee) .
  • Docking Simulations : Model interactions with target receptors (e.g., GPCRs) using Schrödinger Suite to predict binding affinities of R vs. S configurations .
  • In Vitro Assays : Compare IC₅₀ values of enantiomers in kinase inhibition assays (e.g., EGFR) to correlate stereochemistry with activity .

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